Sulisobenzone

Catalog No.
S599493
CAS No.
4065-45-6
M.F
C14H12O6S
M. Wt
308.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulisobenzone

CAS Number

4065-45-6

Product Name

Sulisobenzone

IUPAC Name

5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid

Molecular Formula

C14H12O6S

Molecular Weight

308.31 g/mol

InChI

InChI=1S/C14H12O6S/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19)

InChI Key

CXVGEDCSTKKODG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O

Solubility

In water, 2.5X10+5 mg/L at 25 °C
1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate.

Synonyms

2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, 5-benzoyl-4-hydroxy-2-methoxybenzene sulfonic acid, benzophenone-4, BP-4 benzophenone, sulisobenzone, sulisobenzone, monosodium salt, Uval

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O

Sulisobenzone in Sunscreen and Photoprotection

Sulisobenzone is a chemical compound belonging to the class of benzophenones. It finds its primary application in scientific research as a sunscreen ingredient []. Regulatory bodies like the US Food and Drug Administration (FDA) and Health Canada approve its use in concentrations up to 10% for topical sun protection []. Sulisobenzone functions by absorbing ultraviolet (UV) radiation, particularly both UVA and UVB rays, thereby shielding the skin from sun damage [].

Environmental Impact of Sulisobenzone

Scientific research is investigating the environmental impact of sulisobenzone, particularly its behavior in wastewater treatment processes. Studies indicate that sulisobenzone degrades in biological wastewater treatment systems, forming various transformation products []. This ongoing research is crucial for understanding the potential environmental effects of sulisobenzone released through human use in sunscreens and personal care products [].

Sulisobenzone and Potential Endocrine Disruption

Some scientific research suggests a potential for endocrine disruption with sulisobenzone, although the evidence is considered limited []. Endocrine disruption refers to the interference of chemicals with the body's hormonal system. Further research is needed to definitively assess the potential endocrine-disrupting effects of sulisobenzone in humans [].

Sulisobenzone, also known as benzophenone-4, is a chemical compound with the molecular formula C14H12O6SC_{14}H_{12}O_{6}S. It belongs to the class of compounds known as benzophenones, which are aromatic ketones widely utilized in various applications, particularly as ultraviolet (UV) filters in sunscreens and personal care products. Sulisobenzone effectively absorbs both UVA and UVB radiation, providing protection against skin damage caused by sun exposure. It is recognized for its ability to stabilize and enhance the efficacy of other sunscreen agents, making it a common ingredient in formulations approved by regulatory bodies like the U.S. Food and Drug Administration and Health Canada .

Sulisobenzone acts as a UV filter. When UV radiation hits a sulisobenzone molecule, the energy is absorbed by the conjugated double bonds in the benzophenone moiety. This energy is then released as heat, protecting the skin from the damaging effects of UV radiation [].

Sulisobenzone is generally considered safe for topical use in sunscreens at approved concentrations (up to 10% in the US) []. However, some studies have raised concerns about potential endocrine disruption and environmental impact [].

  • Skin irritation: Sulisobenzone may cause mild skin irritation in some individuals [].
  • Endocrine disruption: Some studies suggest sulisobenzone may have weak estrogenic activity, but the clinical significance of this is unclear [].
  • Environmental impact: Sulisobenzone has been detected in coral reefs and may contribute to coral bleaching.
That are significant for its function and degradation. The primary reaction involves the absorption of UV light, which excites the molecule to a higher energy state. Upon returning to its ground state, it releases energy as thermal energy. This mechanism is crucial for its role as a UV filter .

Additionally, studies indicate that when exposed to activated sludge in aerobic conditions, sulisobenzone can degrade into multiple transformation products. These degradation pathways highlight its environmental impact and potential biotransformation in ecosystems .

The synthesis of sulisobenzone typically involves several steps that may include:

  • Formation of Benzophenone: Starting from phenolic compounds, benzophenones can be synthesized through Friedel-Crafts acylation.
  • Sulfonation: The introduction of a sulfonic acid group to form the sulfonated variant.
  • Methylation: Adding methoxy groups to enhance solubility and stability.

These steps can vary based on specific methodologies employed in industrial settings .

Sulisobenzone is primarily used in:

  • Sunscreens: As an active ingredient to provide broad-spectrum UV protection.
  • Cosmetics: Incorporated into various personal care products to prevent UV damage.
  • Pharmaceuticals: Explored for potential therapeutic applications due to its photoprotective properties .

Sulisobenzone shares similarities with several other UV filters and compounds within the benzophenone class. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
OxybenzoneC14H12O3Known for systemic absorption and endocrine disruption risks
AvobenzoneC20H22O3Broad-spectrum UVA filter but unstable without stabilizers
OctocryleneC18H24O3Provides UVB protection but can degrade under sunlight
Titanium DioxideTiO2A mineral-based filter considered safer with fewer side effects

Uniqueness of Sulisobenzone:

  • Unlike oxybenzone, sulisobenzone has a lower risk of systemic absorption.
  • It possesses a sulfonic acid group which enhances solubility and stability in aqueous formulations.
  • Its ability to absorb both UVA and UVB rays makes it versatile compared to some filters that target only one spectrum.

Physical Description

Dry Powder
Light tan solid; [Merck Index]

Color/Form

Light-tan powder

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

308.03545927 g/mol

Monoisotopic Mass

308.03545927 g/mol

Heavy Atom Count

21

LogP

log Kow = 0.37 (est)

Decomposition

When heated to decomposition it emits toxic vapors of /sulfur oxides/.

Melting Point

145 °C

UNII

1W6L629B4K

Related CAS

6628-37-1 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 609 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 63 of 609 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 546 of 609 companies with hazard statement code(s):;
H315 (94.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (68.32%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (43.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (56.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sunscreening agents are used to prevent sunburn, actinic keratosis, and premature skin aging and to reduce the incidence of skin cancer.

Therapeutic Uses

Daily use of a sunscreen with a high SPF (greater than 15) on usually exposed skin is recommended for residents of areas of high ... /solar radiation/ who work outdoors or ... /enjoy/ regular outdoor recreation. Daily use of a sunscreen can reduce the cumulative ... /solar/ exposure that causes actinic keratoses and squamous-cell carcinoma.
Sunscreen agents are indicated for the prevention of sunburn. In addition to limiting the skin's exposure to the sun, using sunscreen agents regularly when in the sun may help reduce long-term sun damage such as premature aging of the skin and skin cancer. /Sunscreen agents, topical; Included in US product labeling/

Mechanism of Action

A surface coating of benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the benzophenone molecule becomes activated to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Benzophenones absorb energy throughout the UV range, although the maximum UV absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones.
Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the Benzophenone molecule becomes excited to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the Benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Thus, a surface coating of Benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenones absorb energy throughout the UV range, though maximum absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones ...
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Vapor Pressure

1.3X10-11 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4065-45-6
6628-37-1

Absorption Distribution and Excretion

Does not penetrate the skin to a large degree, but enhances the ability of other chemicals to penetrate.
This drug's main metabolite is excreted in urine conjugated with glucuronic acid. No p-hydroxybenzohydrol was detected in urine or feces, in a study of pharmacokinetics in rats.
Solvents used in sunscreen products affect the stability and binding of the drug to the skin; in general, alcoholic solvents allow for the most rapid and deepest epidermal penetration of sunscreens. It appears that sunscreen agents are absorbed by the intact epidermis to varying degrees. /Sunscreens/

Metabolism Metabolites

Benzophenone's main metabolic pathway in the rabbit is by reduction to benzhydrol. A small amount (1%) is converted to p-hydroxybenzophenone following oral administration to rats.

Wikipedia

Sulisobenzone
Epitizide

Drug Warnings

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/
Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/
Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/
Sunscreens should not be used as a means of extending the duration of solar exposure, such as prolonging sunbathing, and should not be used as a substitute for clothing on usually unexposed sites, such as the trunk and buttocks. /Sunscreens/
For more Drug Warnings (Complete) data for SULISOBENZONE (11 total), please visit the HSDB record page.

Use Classification

Cosmetics -> Uv absorber; Uv filter

Methods of Manufacturing

Benzophenone-4 is prepared via sulfonation of Benzophenone-3. The product is purified by precipitation from aqueous HCl, isolated by centrifugation, washed with acidic water, and dried.
Preparation: A.J. Cofrancesco, United Kingdom 1136525 (1968 to GAF)

General Manufacturing Information

Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Benzenesulfonic acid, 5-benzoyl-4-hydroxy-2-methoxy-: ACTIVE
The FDA Panel on Review of Topical Analgesics has proposed that Benzophenones-3, -4, and -8 are safe and effective as active ingredients in sunscreens for over-the-counter (OTC) use at the following concentrations: Benzophenone-3, 2%-6%; Benzophenone-4, 5%-10%; and Benzophenone-8, 3%. The Panel proposed these concentration limits on a combined safety and efficacy basis (a concentration limit may reflect maximum efficacy and not necessarily an indication of toxicity at a higher concentration).
Sunscreens are available in a variety of dosage forms and formulations. ... Because these formulations frequently change and the manufacturers often are reluctant to reveal specific ingredients in their formulations, a listing of commercially available sunscreens is not included in this monograph. /Sunscreens/

Analytic Laboratory Methods

Analyte: sulisobenzone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: sulisobenzone; matrix: chemical purity; procedure: dissolution in water; addition of dehydrated isopropyl alcohol; potentiometric titration with tetrabutylammonium hydroxide to two endpoints

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Store under inert gas. Keep in a dry place.
Store below 40 °C (104 °F), preferably between 15 and 30 deg. C (59 and 86 deg. F), unless otherwise specified by manufacturer. /Sunscreen agents, topical/

Interactions

Agricultural workers are encouraged to use sunscreen to decrease the risk of UV-related skin cancer. Our previous studies have shown certain commercial sunscreens to be penetration enhancers. The focus of this project is to determine whether active ingredients in sunscreen formulations (i.e., the UV absorbing components and insect repellants for the sunscreen/bug repellant combinations) also act as dermal penetration enhancers for herbicides in vitro. The total percentages of 2,4-dichlorophenoxyacetic acid (2,4-D) penetrating through hairless mouse skin in 24 h ranged from 54.9 +/- 4.7 for the no sunscreen control to 86.9 +/- 2.5 for padimate-o. Of the active ingredients tested (7.5% octyl methoxycinnamate, 7% octocrylene, 0.6% oxybenzone, 5% homosalate, 5% octyl salicylate, 8% padimate-o, 10% sulisobenzone, and 9.5% and 19% N,N-diethyl-m-toluamide [DEET]), all but octocrylene led to a significant increase in total 2,4-D penetration as compared to the control (P < 0.05), and only octocrylene and oxybenzone did not significantly decrease the corresponding lag time. Octyl salicylate (P < 0.01) and octyl methoxycinnimate (P < 0.05) significantly increased the 3H2O penetration across mouse skin, indicating physical damage to the stratum corneum. Additional studies demonstrated that the penetration enhancement seen across hairless mouse skin also occurred with human skin. Thus, the active ingredients of sunscreen formulations enhance dermal penetration of the moderately lipophilic herbicide 2,4-D.
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Beel R, Lutke Eversloh C, Ternes TA: Biotransformation of the UV-filter sulisobenzone: challenges for the identification of transformation products. Environ Sci Technol. 2013 Jul 2;47(13):6819-28. doi: 10.1021/es400451w. Epub 2013 Jun 19. [PMID:23815618]
Seto Y, Ohtake H, Kato M, Onoue S: Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. J Pharmacol Exp Ther. 2015 Aug;354(2):195-202. doi: 10.1124/jpet.115.223644. Epub 2015 May 27. [PMID:26016852]
Heurung AR, Raju SI, Warshaw EM: Benzophenones. Dermatitis. 2014 Jan-Feb;25(1):3-10. doi: 10.1097/DER.0000000000000025. [PMID:24407064]
Sulsibenzone
SULISOBENZONE
Sulisobezone, U.S. Pharmacopoeia Monograph
FDA - CFR - Code of Federal Regulations Title 21: PART 352 -- SUNSCREEN DRUG PRODUCTS FOR OVER-THE-COUNTER HUMAN USE [STAYED INDEFINITELY]
ECHA Sulisobenzone toxicity study
Sulisobenzone, Daily Med Search
Benzophenone
Benzophenone, science direct
DermNet NZ: Benzophenone Allergy

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